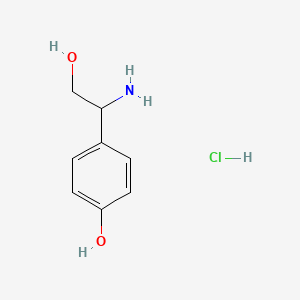

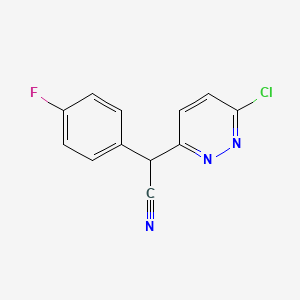

![molecular formula C14H9Cl2NO4 B6331113 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid CAS No. 1184581-58-5](/img/structure/B6331113.png)

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid

Descripción general

Descripción

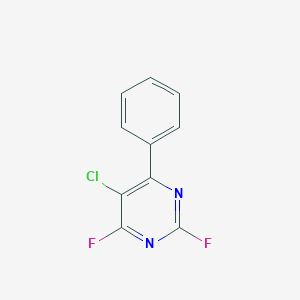

“4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid” is a chemical compound with the molecular formula C14H9Cl2NO4 . It has a molecular weight of 326.132 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a 3,5-dichlorobenzoyl amino group attached to the 4-position and a hydroxy group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, it’s worth noting that similar compounds have been synthesized through reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds .Mecanismo De Acción

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid is known to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the amount of acetylcholine in the synapse and can thus modulate the activity of cholinergic neurons.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of AChE, increase the activity of the enzyme monoamine oxidase (MAO) and inhibit the enzyme cyclooxygenase-2 (COX-2). In vivo studies have demonstrated that this compound can modulate the activity of AChE, increase the levels of dopamine and serotonin in the brain, and modulate the activity of the enzyme MAO.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid in laboratory experiments is its relative low cost and easy availability. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is that it is a relatively weak inhibitor of AChE and its effects on MAO and COX-2 are not well-understood.

Direcciones Futuras

The potential future directions for research on 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid include further studies to better understand its effects on AChE, MAO and COX-2. In addition, further research is needed to better understand the biochemical and physiological effects of this compound and its potential applications in the development of pharmaceuticals and agrochemicals. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound.

Métodos De Síntesis

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid can be synthesized by reacting 3,5-dichlorobenzoic acid with an amine in an acidic medium. The reaction is usually carried out at a temperature of between 0-10°C and the resulting product is a white crystalline powder. The synthesis of this compound can also be achieved by reacting 3,5-dichlorobenzoic acid with hydrazine hydrate in an acidic medium. This reaction is usually carried out at room temperature and the resulting product is a white crystalline powder.

Aplicaciones Científicas De Investigación

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid has been widely studied for its various applications in scientific research. It is used in the synthesis of various compounds such as quinolines, indoles, and amines. It is also used as a reagent in the synthesis of heterocyclic compounds and as a starting material in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound is used as an intermediate in the synthesis of fluorescent dyes, photoluminescent materials, and as a catalyst in organic reactions.

Propiedades

IUPAC Name |

4-[(3,5-dichlorobenzoyl)amino]-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO4/c15-9-3-8(4-10(16)6-9)13(19)17-11-2-1-7(14(20)21)5-12(11)18/h1-6,18H,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGISOLFSSBPMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021023 | |

| Record name | Benzoic acid, 4-[(3,5-dichlorobenzoyl)amino]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184581-58-5 | |

| Record name | Benzoic acid, 4-[(3,5-dichlorobenzoyl)amino]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.268.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJE7BH7GMY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)

![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)